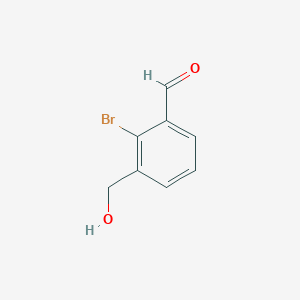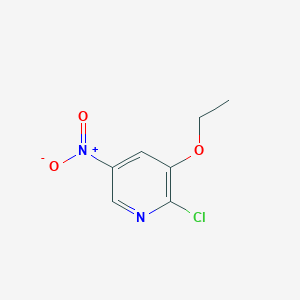
2-Chloro-3-ethoxy-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-ethoxy-5-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, an ethoxy group, and a nitro group attached to the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxy-5-nitropyridine typically involves the nitration of 2-chloro-3-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield . Another method involves the chlorination of 2-ethoxy-5-nitropyridine using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-ethoxy-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-chloro-3-ethoxy-5-aminopyridine.
Oxidation: Formation of 2-chloro-3-carboxy-5-nitropyridine.
Aplicaciones Científicas De Investigación
2-Chloro-3-ethoxy-5-nitropyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-ethoxy-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atom and ethoxy group can also participate in chemical reactions that modify the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitropyridine: Similar structure but lacks the ethoxy group.
3-Chloro-2-ethoxypyridine: Similar structure but lacks the nitro group.
2-Ethoxy-5-nitropyridine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-3-ethoxy-5-nitropyridine is unique due to the presence of all three functional groups (chlorine, ethoxy, and nitro) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C7H7ClN2O3 |
|---|---|
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
2-chloro-3-ethoxy-5-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(10(11)12)4-9-7(6)8/h3-4H,2H2,1H3 |
Clave InChI |
BKRKPJMSZZJAJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CC(=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


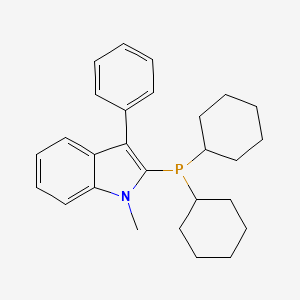
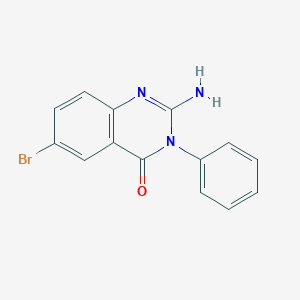
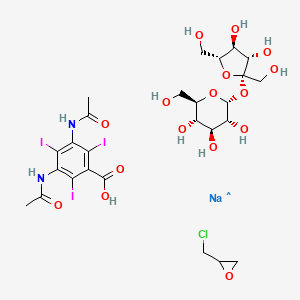
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
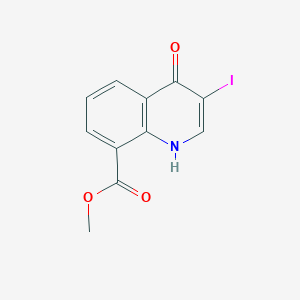


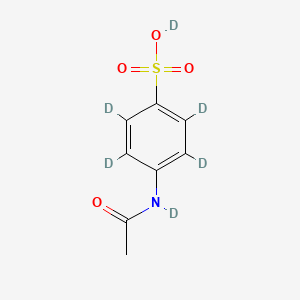
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
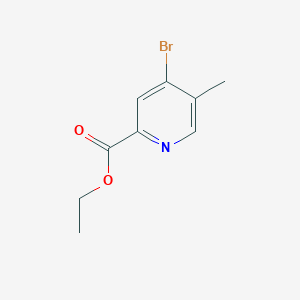
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
